molecular formula C9H10ClN B3130063 4-Chloro-2-cyclopropylaniline CAS No. 340039-26-1

4-Chloro-2-cyclopropylaniline

Cat. No. B3130063
CAS No.: 340039-26-1
M. Wt: 167.63 g/mol
InChI Key: BBDPTNBIDTWCJX-UHFFFAOYSA-N
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Patent
US09403833B2

Procedure details

A suspension of N-(4-chloro-2-cyclopropylphenyl)acetamide (689 mg, 3.29 mmol) in 2M HCl (aq) (25 ml, 823 mmol) was stirred at 100° C. for 3 hrs and then 90° C. for 16 hrs. The resulting mixture was cooled to RT, diluted with EtOAc and water and the layers separated. The organic layer was extracted with 0.1 M HCl (aq) and the organic portion was discarded. To the combined aqueous portions was added 2M NaOH (aq) until basic and resulting mixture was extracted with EtOAc (2×). The organic extracts were washed with brine, dried over MgSO4, filtered and concentrated under vacuum to give the title compound as a dark yellow oil.
Name
N-(4-chloro-2-cyclopropylphenyl)acetamide
Quantity
689 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C)=[C:4]([CH:12]2[CH2:14][CH2:13]2)[CH:3]=1.Cl>CCOC(C)=O.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH:12]2[CH2:14][CH2:13]2)[CH:3]=1

Inputs

Step One
Name
N-(4-chloro-2-cyclopropylphenyl)acetamide
Quantity
689 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(C)=O)C1CC1
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
90° C. for 16 hrs
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 0.1 M HCl (aq)
ADDITION
Type
ADDITION
Details
To the combined aqueous portions was added 2M NaOH (aq) until basic and
CUSTOM
Type
CUSTOM
Details
resulting mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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